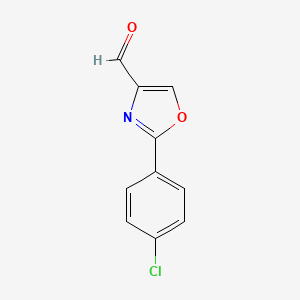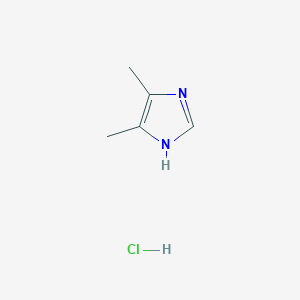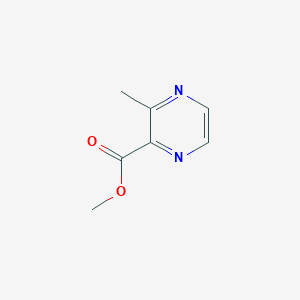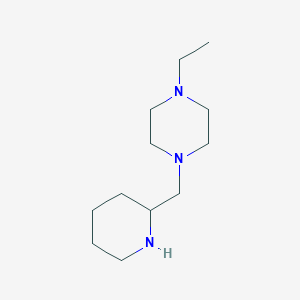
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This information can be obtained from chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in the methods section of a scientific paper .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Applications De Recherche Scientifique
Synthesis of Novel Compounds :
- 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde has been used in synthesizing new pyrenyl-pyrazole functions, demonstrated by Khalifa et al. (2017) in their study "Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted pyridine-3-carbonitriles" (Khalifa, Al-Omar, & Taha, 2017).
- Similarly, Khalifa et al. (2017) used this chemical in "Synthesis and characterization of novel chalcones linked 3-[1-(3-chlorophenyl)-3-(pyren-1-yl)]-1H-pyrazole moiety" (Khalifa, Al-Omar, & Ali, 2017).
Crystal Structure Studies :
- The crystal structures of pyrazole compounds were studied, as in the research by Loh et al. (2013) titled "Synthesis and Crystal Structures of N-Substituted Pyrazolines" (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Biological Investigations :
- Prasath et al. (2015) explored "Efficient ultrasound-assisted synthesis, spectroscopic, crystallographic and biological investigations of pyrazole-appended quinolinyl chalcones" using this compound (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
- Viveka et al. (2015) studied its use in "Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach" (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Synthesis of Diverse Derivatives :
- The compound is instrumental in synthesizing a range of derivatives, such as those found in "Synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates" by Khalifa et al. (2017) (Khalifa, Nossier, & Al-Omar, 2017).
Antioxidant and Anti-Inflammatory Activity Studies :
- A study titled "SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY" by Sudha et al. (2021) investigated its derivatives for biological activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-(2-chlorophenyl)-1h-pyrazole-4-carbaldehyde, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on the specific structure of the compound and the nature of the target .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly influence its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific structure of the compound and the nature of the target .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of a compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox balance. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have implications for cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and antioxidant enzymes . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the levels of reactive oxygen species within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert beneficial effects by modulating oxidative stress responses and enhancing cellular antioxidant capacity . At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed in animal studies, where the compound’s impact on cellular function and overall health varies depending on the dosage administered .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biochemical properties and cellular effects . For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects . This compound can be transported across cellular membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For example, it may interact with transporters involved in the uptake and efflux of small molecules, thereby affecting its intracellular concentration and distribution . The localization of this compound within specific cellular compartments can also impact its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with key biomolecules and influence cellular processes . The targeting of this compound to specific subcellular locations may be mediated by targeting signals or post-translational modifications that direct its localization . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical properties and cellular effects .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOEWGKMLRFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589684 | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400877-15-8 | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol](/img/structure/B1356291.png)



![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)


![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)


